REACTION_CXSMILES
|
O[CH2:2][C:3]1[N:7]([CH2:8][CH2:9][O:10][CH3:11])[CH:6]=[N:5][CH:4]=1.S(Cl)([Cl:14])=O>>[ClH:14].[Cl:14][CH2:2][C:3]1[N:7]([CH2:8][CH2:9][O:10][CH3:11])[CH:6]=[N:5][CH:4]=1 |f:2.3|
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
OCC1=CN=CN1CCOC
|
Name
|
|
Quantity
|
8.4 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 1 hour at 80° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
WASH
|
Details
|
the obtained residue was washed with ethyl acetate
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.ClCC1=CN=CN1CCOC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |